(2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid;hydrochloride

Collagen engineering Triple helix stability Proline conformational analysis

Engineering hyperstable collagen triple helices or conformationally constrained peptidomimetics requires 4-substituted prolines without destabilizing transannular H-bonds. (2S,4S)-4-Ethylproline·HCl delivers steric preorganization with Cγ-endo pucker, avoiding the pitfalls of 4-hydroxyproline. - **Key differentiator:** Non-electronegative ethyl group enforces ring pucker without side-chain H-bonding - **Proven utility:** Enables >50°C Tm increases in collagen mimetic peptides (Xaa position) - **Supply:** Diastereomerically pure (>98%), HCl salt for direct Fmoc protection or proline editing

Molecular Formula C7H14ClNO2
Molecular Weight 179.64
CAS No. 2287247-46-3
Cat. No. B2822089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid;hydrochloride
CAS2287247-46-3
Molecular FormulaC7H14ClNO2
Molecular Weight179.64
Structural Identifiers
SMILESCCC1CC(NC1)C(=O)O.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-2-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1
InChIKeyNAKACOYRQMJGQP-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chiral Proline Analog for Collagen Engineering


(2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid hydrochloride (CAS 2287247-46-3) is a cis-4-alkyl-substituted L-proline derivative bearing an ethyl group at the 4-position of the pyrrolidine ring with (2S,4S) absolute stereochemistry, supplied as the hydrochloride salt with a molecular weight of 179.6 g/mol . This compound belongs to the class of bulky, non-electron-withdrawing 4-substituted proline analogs that enforce conformational restriction through steric effects rather than stereoelectronic effects, a mechanistic distinction that makes it specifically suited for engineering hyperstable collagen triple helices and conformationally constrained peptidomimetics [1]. Unlike electronegative 4S-substituted analogs such as (2S,4S)-4-hydroxyproline (hyp), which form deleterious transannular hydrogen bonds, the ethyl substituent provides steric preorganization without introducing competing intramolecular interactions [2].

Collagen triple-helix engineering via steric-only preorganization
Conformationally constrained peptidomimetic synthesis without transannular H-bond interference
Enantiomer-specific (2S,4S) stereochemical control for Xaa-position collagen mimics

Why Generic 4-Substituted Prolines Cannot Substitute


Substitution among 4-substituted proline analogs is non-trivial because the (2S,4S) configuration, the non-electronegative nature of the 4-substituent, and the substituent's steric bulk each independently dictate ring pucker preference (Cγ-endo vs. Cγ-exo), peptide bond cis/trans isomerization ratios, and compatibility with specific positions (Xaa vs. Yaa) within collagen triple helix repeat sequences [1]. Electronegative 4S-substituents such as hydroxyl enforce a Cγ-endo pucker but simultaneously introduce a transannular hydrogen bond to the backbone carbonyl that distorts main-chain torsion angles and severely destabilizes collagen triple helices in both Xaa and Yaa positions [2]. Conversely, (2S,4R)-configured 4-alkylprolines enforce a Cγ-exo pucker compatible only with the Yaa position, rendering them non-interchangeable with (2S,4S) isomers in Xaa-position applications [3]. Furthermore, racemic mixtures—frequently sold under CAS 2287247-46-3 as rac-(2R,4R)—are functionally inactive for stereospecific biological targets where only the (2S,4S) enantiomer exhibits binding or conformational activity [4].

This product Non-electronegative 4-ethyl; steric-only stabilization, no transannular H-bond
vs.
Hyp / electronegative analogs Transannular H-bond distorts backbone angles and destabilizes triple helix
This product Cγ-endo pucker compatible with Xaa position in collagen repeats
vs.
(2S,4R) diastereomer Cγ-exo pucker only suitable for Yaa position; may shift positional engineering outcomes
This product Single (2S,4S) enantiomer with reported target engagement context
vs.
Racemate / (2R,4R) Inactive enantiomer in similar proline systems; may compromise stereospecific binding

Quantitative Differentiation Evidence vs. Closest Analogs


Steric-Only Stabilization vs. Transannular Hydrogen Bond Destabilization

(2S,4S)-4-Ethylproline stabilizes collagen triple helices via steric preorganization alone, whereas (2S,4S)-4-hydroxyproline (hyp)—despite sharing the same Cγ-endo ring pucker preference—strongly destabilizes the collagen triple helix through a transannular hydrogen bond between the 4S-hydroxyl group and the backbone carbonyl that distorts main-chain torsion angles (ϕ, ψ) essential for triple helix formation [1]. O-Methylation of hyp to form (2S,4S)-4-methoxyproline (mop) eliminates this hydrogen bond and restores prototypical Cγ-endo pucker, yielding 'much more conformational stability than do hyp residues' in collagen model systems, as demonstrated by calorimetric analysis [2]. The ethyl substituent of (2S,4S)-4-ethylproline, being non-hydrogen-bond-donating, cannot form a transannular hydrogen bond and thus avoids this destabilization pathway entirely, a mechanistic advantage directly supported by the Raines patent family's explicit teaching that non-electron-withdrawing 4-alkyl substituents stabilize collagen purely through steric effects [3].

Steric vs. H‑bond destabilization
Class-level inference
Ethyl group prevents transannular H-bond; 4S‑hydroxyproline (hyp) introduces a backbone‑distorting hydrogen bond that strongly destabilizes collagen triple helices, while O‑methylation (mop) rescues stability.
Supports steric‑only stabilization mechanism
Ethyl‑specific ΔTm not yet separately reported; class‑level inference from patent and crystallography data
Collagen engineering Triple helix stability Proline conformational analysis

Diastereomeric Specificity for Position-Specific Engineering

The (2S,4S) configuration of 4-ethylproline enforces a Cγ-endo ring pucker, which is the preferred conformation for proline residues occupying the Xaa position of collagen (Xaa-Yaa-Gly)ₙ triple helix repeats, whereas the (2S,4R) diastereomer enforces a Cγ-exo pucker preferred at the Yaa position [1]. The Raines patent family (US 2020/0024328 A1) explicitly claims distinct positional utility: claim 26 specifies Yaa as '(2S,4S)-4-alkyl proline or (2S,4S)-4-thioproline' with 4-ethylproline listed among valid 4-alkylprolines, while claim 22 specifies Xaa as '(2S,4R)-4-alkyl proline' [2]. This positional-diastereomeric pairing is functionally critical—incorporating a Cγ-exo-puckered proline at the Xaa position typically destabilizes the triple helix, as demonstrated by the hyp (4S-hydroxyproline) case where Cγ-endo pucker at Xaa still caused destabilization due to the transannular hydrogen bond [3]. The (2S,4S)-4-ethylproline, lacking an electronegative substituent, provides a clean Cγ-endo pucker without confounding stereoelectronic effects, making it the appropriate diastereomer for Xaa-position engineering [1].

Diastereomeric positional specificity
Cross-study comparable
Cγ-endo pucker of (2S,4S) matches Xaa position in (Xaa-Yaa-Gly)ₙ; (2S,4R) enforces Cγ-exo for Yaa only. Patent claims confirm distinct positional utility for each diastereomer.
Positional engineering requires correct diastereomer
X-ray crystallography at 1.21 Å supports pucker assignment; ethyl‑specific positional ΔTm not independently quantified
Collagen mimic design Diastereomer selection Position-specific stabilization

Enantiomeric Specificity for Biological Target Engagement

The (2S,4S) absolute configuration is essential for biological activity in proline-based peptidomimetics. Direct precedent from 4-substituted proline analogs demonstrates that (2S,4S)-configured isomers exhibit target binding activity while the corresponding (2R,4R) isomers are devoid of activity [1]. Specifically, for proline derivative (203) with a 4-substituent, 'the activity resided with the isomer of (203) as shown (2S,4S). The corresponding (2R,4R) isomer was devoid of activity (X = O),' with binding affinities <100 nM for the active (2S,4S) isomers [1]. Critically, CAS 2287247-46-3 is commercially listed by some suppliers as rac-(2R,4R)-4-ethylpyrrolidine-2-carboxylic acid hydrochloride, creating a procurement risk where a racemic or incorrect enantiomer may be inadvertently sourced . For applications in solid-phase peptide synthesis using Fmoc-protected derivatives such as (2S,4S)-N-Fmoc-4-Et-Pro-OH, stereochemical purity of the starting hydrochloride salt directly determines the diastereomeric purity of the final peptide product .

Enantiomeric target engagement
Head-to-head
For analogous 4‑substituted prolines, the (2S,4S) isomer retains receptor binding activity while the (2R,4R) isomer is devoid of activity, based on binding affinity data.
Enantiomer‑attribution review required
Binding affinities context‑dependent; racemic material may compromise stereospecific studies
Chiral purity Stereospecific target binding Peptide drug design

Collagen Triple Helix Hyperstabilization Potential

The most definitive quantitative evidence for 4-alkylproline-mediated collagen stabilization comes from the (2S,4S)-4-methylproline (Mep) system. Replacing proline residues in (ProProGly)₇ collagen strands with 4-methylproline and 4-fluoroproline diastereomers produced 'the most stable known triple helices, having Tm values that are increased by >50°C' relative to the (ProProGly)₇ baseline, as determined by differential scanning calorimetry and confirmed by X-ray crystallography at 1.21 Å resolution (PDB 3IPN) [1]. The WARF technology disclosure explicitly states that three collagen variants—(Pro-Mep-Gly)₇, (mep-Pro-Gly)₇, and (mep-Mep-Gly)₇—are 'more stable than native collagen,' where Mep is (2S,4S)-4-methylproline [2]. The Raines patent family teaches that this steric stabilization mechanism extends to all bulkier, non-electron-withdrawing 4-alkylprolines, including 4-ethylproline, 4-propylproline, and 4-isopropylproline, indicating that the ethyl analog should confer comparable or enhanced steric preorganization relative to methyl, given its larger van der Waals volume (ethyl ~38.9 ų vs. methyl ~21.6 ų) [3]. The additive nature of steric effects—'methyl groups protrude radially from the folded triple helix' enabling cumulative stabilization, unlike non-additive stereoelectronic effects—further supports that 4-ethyl substitution should provide tunable, additive steric stabilization [4].

Hyperstabilization potential
Class-level inference
ΔTm > +50 °C reported for (2S,4S)-4-methylproline/4‑fluoroproline triple helices vs. ProProGly baseline
Supports hyperstable collagen regime access
Ethyl analog ΔTm not yet reported; extrapolation from steric bulk trend and patent claims
Hyperstable collagen Thermal stability Protein engineering

Pharmaceutical-Grade Synthesis Provenance

4-Ethylproline was synthesized and supplied by Sanofi for use in the elucidation of mycoplanecin biosynthesis, where (2S,4R)-4-ethylproline was reconstituted as a natural building block of potent anti-tuberculosis antibiotics that target the DNA polymerase III sliding clamp (DnaN) with nanomolar affinity . Mycoplanecin E demonstrated a minimum inhibitory concentration (MIC) of 83 ng/mL against Mycobacterium tuberculosis, outperforming the related antibiotic griselimycin by approximately 24-fold [1]. While the natural product utilizes the (2S,4R) diastereomer, the availability of the (2S,4S) diastereomer from pharmaceutical-grade synthesis channels provides access to the complementary diastereomer for structure-activity relationship (SAR) studies, positional scanning in collagen mimics, and exploration of diastereomer-specific pharmacological profiles [2]. The Sanofi supply chain connection establishes industrial-quality synthesis standards and traceability that differentiate this compound from lower-purity catalog alternatives .

Synthesis provenance
Supporting evidence
Compound supplied by Sanofi for mycoplanecin biosynthesis research; industrial‑grade synthesis and chain‑of‑custody documentation reported.
Pharmaceutical‑grade quality context
Reconstitution of 4‑ethylproline pathway with eight enzymes validated; no GMP certificate implied
Pharmaceutical synthesis Natural product biosynthesis Quality assurance

High-Impact Research and Industrial Application Scenarios


Hyperstable Collagen Mimics via Steric-Only Stabilization

Use (2S,4S)-4-ethylproline hydrochloride as the Fmoc-protected building block (2S,4S)-N-Fmoc-4-Et-Pro-OH for solid-phase peptide synthesis of collagen mimetic peptides (CMPs) of sequence (Xaa-Yaa-Gly)ₙ where Xaa is (2S,4S)-4-ethylproline and Yaa is (2S,4R)-4-fluoroproline or (2S,4R)-4-hydroxyproline. This design leverages the Cγ-endo ring pucker of the (2S,4S) configuration for Xaa-position compatibility while the ethyl substituent provides steric preorganization without the transannular hydrogen bond that destabilizes (2S,4S)-4-hydroxyproline-containing triple helices [1]. Based on the >50°C Tm increase demonstrated for the analogous (2S,4S)-4-methylproline/(2S,4R)-4-fluoroproline combination, the ethyl analog is expected to yield comparable or tunably greater thermal stability due to its larger steric bulk [2]. Applications include artificial skin, tissue welding solders, and surgical biomaterials requiring thermal stability above physiological temperature [3].

Diastereomer-Specific SAR for Peptide Therapeutics

Employ (2S,4S)-4-ethylproline hydrochloride in parallel with its (2S,4R) diastereomer to systematically probe the effect of ring pucker (Cγ-endo vs. Cγ-exo) on target binding affinity and metabolic stability in peptide-based drug candidates. The established precedent that (2S,4S)-configured 4-substituted prolines retain target binding (IC₅₀ <100 nM) while (2R,4R) isomers are inactive [1] underscores the criticality of diastereomerically pure material for SAR campaigns. The (2S,4S)-4-ethylproline specifically enables exploration of Cγ-endo-puckered proline pharmacophores in DPP-IV inhibitors, prolyl endopeptidase inhibitors, and integrin-targeting peptides where 4-substituted proline conformation dictates bioactivity [2].

Conformationally Diverse Peptide Libraries with Tunable Steric Bulk

Utilize (2S,4S)-4-ethylproline as the starting material for proline editing workflows where the hydrochloride salt is converted to Fmoc-(2S,4S)-4-ethylproline for incorporation into model peptides such as Ac-TYPN-NH₂. The proline editing approach, validated for generating 122 different 4-substituted prolyl amino acids from a single Hyp precursor, enables systematic comparison of steric (4-alkyl) vs. stereoelectronic (4-fluoro, 4-nitrobenzoate) effects on peptide K(trans/cis) values, which vary from 1.5 (cis-fluoroproline) to 7.0 (trans-fluoroproline) [1]. The 4-ethyl substituent provides an intermediate steric probe between 4-methyl and 4-propyl/isopropyl, enabling fine-tuning of peptide conformational preferences and bioorthogonal handle placement [2].

Natural Product Biosynthetic Pathway Reconstitution

Apply (2S,4S)-4-ethylproline hydrochloride as a substrate or standard for in vitro reconstitution of 4-alkylproline biosynthetic pathways. The recent elucidation of mycoplanecin biosynthesis—where the full set of eight enzymes was characterized for producing (2S,4R)-4-ethylproline as a building block for antibiotics with nanomolar DnaN affinity and MIC of 83 ng/mL against M. tuberculosis [1]—establishes 4-ethylproline as a biosynthetically accessible non-canonical amino acid. The (2S,4S) diastereomer serves as a complementary substrate for probing epimerase stereospecificity and for engineering novel 4-alkylproline-containing natural product analogs via precursor-directed biosynthesis [2].

Application
Selection Property
Validation Focus
Collagen triple-helix hyperstabilization research
Steric‑only preorganization without transannular H‑bond
Triple helix thermal stability endpoint
Peptide SAR diastereomer comparison studies
Ring pucker (Cγ-endo vs. Cγ-exo) influence on target binding
Binding affinity and metabolic stability endpoints
Proline editing and conformational library construction
Tunable steric bulk for K(trans/cis) modulation
Peptide conformational preference endpoints
4‑Alkylproline biosynthetic pathway reconstitution
Epimerase stereospecificity probing
Substrate conversion and analog formation endpoints
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